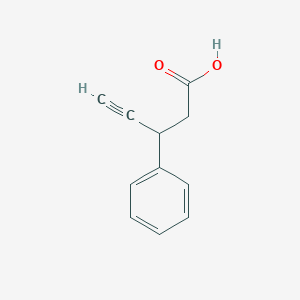

3-Phenylpent-4-ynoic acid

Description

Contextual Significance within Alkynoic Acid Chemistry

Alkynoic acids, which are carboxylic acids containing a carbon-carbon triple bond, are significant in organic synthesis. The presence of both a nucleophilic alkyne and an electrophilic carboxylic acid group within the same molecule allows for a variety of intramolecular reactions, particularly cyclizations. These reactions are highly atom-economical and serve as a powerful method for constructing cyclic compounds, such as lactones (cyclic esters), which are prevalent in many natural products and biologically active molecules. mdpi.commdpi.com

The hydrofunctionalization of alkynes, where a hydrogen and another atom are added across the triple bond, is a key transformation. mdpi.com In the case of alkynoic acids, an intramolecular version of this reaction, known as cycloisomerization, can lead to the formation of unsaturated lactones. mdpi.comresearchgate.net This process is often facilitated by transition metal catalysts. mdpi.com

3-Phenylpent-4-ynoic acid is a γ-alkynoic acid, meaning the alkyne is positioned at the fourth carbon atom relative to the carboxyl group. This specific arrangement is ideal for undergoing 5-exo-dig cyclization to form five-membered γ-butyrolactone rings, which are important structural motifs. organic-chemistry.orgresearchgate.net The phenyl group at the 3-position introduces steric and electronic effects that can influence the reactivity and selectivity of these cyclization reactions, making it a subject of interest for methodological studies.

Overview of Research Trajectories

Research involving this compound primarily focuses on its utility as a substrate in metal-catalyzed reactions to synthesize heterocyclic compounds.

Gold-Catalyzed Cycloisomerization: A significant area of research has been the use of gold catalysts to promote the cyclization of alkynoic acids. mdpi.com Gold catalysts are particularly effective due to their strong affinity for activating alkyne groups (carbophilicity) towards nucleophilic attack. researchgate.net In the case of this compound, gold(I) and gold(III) catalysts have been shown to efficiently facilitate its conversion into the corresponding γ-alkylidene γ-butyrolactone. organic-chemistry.orgresearchgate.net For instance, studies have demonstrated that catalysts like AuCl can induce the cyclization of various γ-alkynoic acids at room temperature to produce γ-lactones in high yields. organic-chemistry.org Heterogeneous gold catalysts, such as those supported on β-zeolite, have also been successfully employed, demonstrating the potential for recyclable catalytic systems. researchgate.net One study noted the formation of the corresponding exo-methylene lactone from 2-phenylpent-4-ynoic acid in 80% yield using a heterogeneous Au/β catalyst. researchgate.net

Cascade Reactions: Beyond simple cyclization, this compound is utilized in cascade (or domino) reactions. These multi-step processes, occurring in a single pot, allow for the rapid construction of complex molecular architectures from simple starting materials. mdpi.comresearchgate.net A common strategy involves an initial metal-catalyzed cycloisomerization of the alkynoic acid to form a reactive enol lactone intermediate. researchgate.netmdpi.com This intermediate can then be intercepted by a nucleophile, such as an amine, to trigger a subsequent series of reactions, ultimately leading to diverse nitrogen-containing polycyclic compounds. researchgate.netmdpi.comd-nb.info Various metals, including gold, copper, ruthenium, and iron, have been shown to catalyze these transformations. mdpi.comd-nb.info For example, internal alkynoic acids like 5-phenylpent-4-ynoic acid have been used in gold-catalyzed cascade reactions with tryptamines to afford complex fused N-heterocycles. mdpi.com

Synthesis of Derivatives: The core structure of this compound is also a target for synthetic modification to create new derivatives with potential applications. Research has been conducted on the synthesis of related structures, such as (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters and amides, through methods like the Knoevenagel condensation. researchgate.net These derivatives, with their extended conjugated systems, are of interest for materials science and medicinal chemistry. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-phenylpent-4-ynoic acid |

InChI |

InChI=1S/C11H10O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,12,13) |

InChI Key |

TYSKVNXYFWXDKA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Phenylpent 4 Ynoic Acid and Its Analogues

Classical and Established Synthetic Routes

Traditional synthetic methods provide robust and well-documented pathways to the core structure of 3-Phenylpent-4-ynoic acid and related unsaturated systems.

Wittig Reaction and its Variants

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orglumenlearning.commasterorganicchemistry.com For the synthesis of analogues of this compound, this reaction can be strategically employed to form the carbon-carbon double bond. A plausible route would involve the reaction of phenylacetaldehyde (B1677652) with a Wittig reagent derived from an α-haloester, such as ethyl bromoacetate.

The process begins with the formation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and the alkyl halide, which is then deprotonated by a strong base to form the phosphorus ylide. lumenlearning.commasterorganicchemistry.com This ylide then reacts with the aldehyde. Stabilized ylides, such as those containing an ester group, typically favor the formation of the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org The resulting α,β-unsaturated ester can then be hydrolyzed to the corresponding carboxylic acid.

A general scheme is as follows:

Ylide Formation: Reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a base like sodium hydride.

Olefination: The resulting stabilized ylide reacts with phenylacetaldehyde.

Hydrolysis: The product, an ethyl cinnamate (B1238496) derivative, is hydrolyzed to yield the unsaturated carboxylic acid.

The Horner-Wadsworth-Emmons (HWE) reaction, a popular variant, uses phosphonate (B1237965) carbanions and often provides excellent (E)-selectivity and easier removal of byproducts compared to the classical Wittig reaction. wikipedia.org

| Reaction | Typical Reagents | Key Intermediate | Stereoselectivity | Byproduct |

|---|---|---|---|---|

| Classical Wittig | Aldehyde, Phosphonium Ylide (from Ph₃P and Alkyl Halide) | Oxaphosphetane | (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides wikipedia.orgorganic-chemistry.org | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons (HWE) | Aldehyde, Phosphonate Carbanion (from Dialkyl phosphonate) | Phosphonate-derived intermediate | Predominantly (E)-alkene wikipedia.org | Water-soluble phosphate (B84403) ester |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration. sigmaaldrich.commdpi.com This method is highly effective for forming C-C bonds in the synthesis of α,β-unsaturated acids. mdpi.com A direct route to an analogue of this compound can be envisioned by condensing 3-phenylpropiolaldehyde with an active methylene compound like malonic acid or ethyl cyanoacetate. researchgate.net

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. sigmaaldrich.comtue.nl When malonic acid is used, the condensation is often followed by a decarboxylation step, yielding the desired α,β-unsaturated carboxylic acid. tue.nl

Research has demonstrated the synthesis of (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters through the Knoevenagel condensation of 3-phenylpropiolaldehyde with cyanoacetates, using basic alumina (B75360) as a catalyst. researchgate.net Subsequent hydrolysis and decyanation would lead to a structure analogous to this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|---|---|---|

| 3-Phenylpropiolaldehyde | Ethyl cyanoacetate | Basic Alumina (Al₂O₃) | Ethyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |

| 3-Phenylpropiolaldehyde | Cyanoacetamide | Basic Alumina (Al₂O₃) | (E)-2-Cyano-5-phenylpent-2-en-4-ynamide |

Nucleophilic Additions to Alkynones

Another classical strategy involves the nucleophilic addition to an electrophilic carbonyl carbon. masterorganicchemistry.com Carboxylic acid derivatives, including the target compound, can be synthesized via nucleophilic acyl substitution, which proceeds through an addition-elimination mechanism. bham.ac.ukhu.edu.jojackwestin.com

For a molecule like this compound, a potential synthetic route could involve a Michael (1,4-conjugate) addition to a suitable α,β-unsaturated carbonyl compound derived from an alkynone precursor. For instance, a nucleophile such as the enolate of a malonic ester could be added to a phenyl-substituted alkynone. The resulting adduct could then be further manipulated—via hydrolysis and decarboxylation—to install the carboxylic acid functionality at the desired position. The reactivity of the carbonyl group is central, as the electrophilic nature of the carbonyl carbon invites attack from a wide range of nucleophiles. masterorganicchemistry.com

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry offers sophisticated methods for controlling stereochemistry and improving efficiency, which are applicable to the synthesis of chiral analogues of this compound.

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of high importance in pharmaceuticals and material science. pharmasalmanac.com

Chemoenzymatic synthesis merges the versatility of chemical reactions with the high selectivity of biocatalysts. nih.govresearchgate.net This approach is particularly powerful for creating chiral molecules. A strategy for synthesizing a chiral analogue, such as 3-phenylpent-4-enoic acid, could involve a combination of a stereoselective chemical reaction and an enzymatic resolution or desymmetrization step. biosynth.com

One such advanced method combines an asymmetric sigmaaldrich.comnih.gov-Wittig rearrangement with enzymatic hydrolysis. nih.gov The sigmaaldrich.comnih.gov-Wittig rearrangement is a concerted, pericyclic reaction that can create a new stereocenter with high fidelity. By employing a chiral catalyst, the rearrangement can be made enantioselective.

A potential chemoenzymatic sequence could be:

Asymmetric sigmaaldrich.comnih.gov-Wittig Rearrangement: A suitably substituted allylic ether undergoes a calcium-catalyzed asymmetric sigmaaldrich.comnih.gov-Wittig rearrangement to produce an α-hydroxy malonic ester with a newly formed tertiary stereocenter. nih.gov

Enzymatic Hydrolysis: The resulting diester is then subjected to enzymatic desymmetrization. An enzyme, such as porcine liver esterase (PLE), selectively hydrolyzes one of the two ester groups. nih.gov This step not only reveals a carboxylic acid but can also enhance the enantiomeric purity of the final product. nih.gov

Metal-Templated Asymmetric Synthesis (e.g., Ni(II) Complexes)

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, and metal-templated strategies offer a powerful method for controlling stereochemistry. Nickel(II) complexes, in particular, have been effectively used as chiral templates for the asymmetric synthesis of various amino acids and other chiral molecules. acs.orgacs.orgnih.gov This approach typically involves the formation of a square-planar Ni(II) complex between a Schiff base derived from an amino acid (like glycine) and a chiral ligand. The complex creates a rigid, sterically defined environment that directs the approach of an electrophile to one face of the molecule, enabling highly diastereoselective alkylation. acs.orgresearchgate.net

While direct synthesis of this compound using this method is not extensively documented, the principles are applicable for creating chiral analogues. For example, an achiral Ni(II) complex of a glycine-derived Schiff base can be alkylated using a suitable halide under phase-transfer catalysis in the presence of a chiral catalyst. acs.org This induces asymmetry, leading to α-amino acids with high enantioselectivity (90-98.5% ee). acs.org After the alkylation step, the chiral auxiliary and the metal can be removed under mild acidic conditions to release the desired chiral acid. acs.org This methodology has proven effective for synthesizing a wide array of tailor-made amino acids and could be adapted for the synthesis of chiral precursors to this compound analogues. nih.gov

Recent advances have also demonstrated the utility of chiral N,N'-dioxide-nickel(II) complex catalysts in highly enantioselective Doyle-Kirmse reactions, achieving up to 96% ee. nih.gov These catalyst systems create a specific chiral environment that facilitates asymmetric carbon-carbon bond formation. nih.govsioc-journal.cn

Table 1: Examples of Ni(II)-Catalyzed Asymmetric Reactions

| Catalyst/System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference(s) |

|---|---|---|---|---|

| Achiral Ni(II) complex with chiral PTC | C-alkylation | Glycine-derived Schiff base, alkyl halides | 90-98.5% | acs.org |

| Chiral Ni(II) complex of glycine | Asymmetric alkylation | Glycine complex, alkyl halides | High diastereoselectivity | acs.org |

| Chiral N,N'-dioxide-Ni(II) complex | Doyle-Kirmse reaction | α-diazo pyrazoleamides, sulfides | up to 96% | nih.gov |

| Ni(II) complex with chiral ligand | Michael addition | Complex with β-unsaturated ketones | High diastereoselectivity | nih.gov |

Palladium-Catalyzed Carbon Alkylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Palladium-catalyzed carbon alkylation, specifically the α-arylation of carbonyl compounds, provides a direct method for creating a bond between an aromatic ring and a carbon atom adjacent to a carbonyl group. nih.govdntb.gov.ua This strategy is highly relevant for the synthesis of precursors to this compound.

The reaction typically involves the coupling of an aryl halide with a metal enolate generated from a carboxylic acid derivative. The catalytic cycle facilitates the formation of an aryl-substituted carbonyl compound. nih.gov This methodology has been successfully applied in the synthesis of various nitrogen-containing heterocyles through a tandem process of intermolecular alkylation followed by an intramolecular direct arylation. pitt.edu While direct alkylation to form this compound is less common, the synthesis of its precursors, such as α-aryl ketones or esters, is well-established. nih.gov

Another powerful variant is the carbopalladation of alkynes, where a palladium enolate can add across a carbon-carbon triple bond. nih.gov This intramolecular cascade reaction allows for the synthesis of complex cyclic structures, such as alkylidene indanones, from o-alkynyl ketones. The process involves the generation of a Pd enolate, which then undergoes carbopalladation across the alkyne, followed by protiodepalladation to yield the final product. nih.gov Such strategies highlight the versatility of palladium catalysis in constructing the core structures found in analogues of this compound.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms. libretexts.orgorganic-chemistry.org It is exceptionally well-suited for the synthesis of this compound and its analogues, as it directly couples a terminal alkyne with an aryl or vinyl halide. libretexts.org

The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (such as CuI) acting as a co-catalyst, and is carried out in the presence of an amine base like triethylamine. organic-chemistry.org The catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.org

Numerous variations of the Sonogashira reaction have been developed, including copper-free and amine-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). cetjournal.itnih.gov These modified protocols often employ highly active catalyst systems and different bases or solvents to achieve high yields. researchgate.net

Table 2: Selected Conditions for Sonogashira Coupling Reactions

| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | DMF | Room Temp. | researchgate.net |

| Pd(CH₃CN)₂Cl₂ / cataCXium A | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | Room Temp. | nih.gov |

| Pd/HAP | None (Cu-free) | K₂CO₃ | DMSO | 90 °C | cetjournal.it |

| Pd(PPh₃)₄ | CuI | Triethylamine | Toluene/TEA | Not specified | researchgate.net |

| Water-soluble Pd complex | None (Cu-free) | K₂CO₃ | Water/Isopropanol | 90 °C | rsc.org |

Green Chemistry Principles in Synthesis (e.g., Aqueous Media Reactions)

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. A key focus is the replacement of traditional volatile organic solvents with more sustainable alternatives, such as water. nih.gov

Aqueous media reactions are particularly attractive for cross-coupling methodologies like the Sonogashira coupling. researchgate.netbohrium.com Performing these reactions in water can simplify product isolation, reduce costs, and enhance safety. Special water-soluble ligands or surfactants, such as those derived from natural saponins, can be used to create micellar systems that facilitate the reaction between hydrophobic substrates in water. researchgate.netbohrium.com These methods allow for copper-free Sonogashira couplings to be performed at ambient temperature, with the added benefit that the aqueous reaction medium containing the catalyst can often be recycled. researchgate.netbohrium.com

Other green strategies include the use of recoverable and reusable heterogeneous catalysts. acs.org For instance, a palladium catalyst supported on a solid matrix combined with a polystyrene-supported base can be used in a copper-free Sonogashira reaction. This system prevents the leaching of the palladium catalyst into the product and allows for easy separation and reuse of both the catalyst and the base. acs.org Utilizing safer solvent systems, such as an acetonitrile (B52724)/water azeotrope, further contributes to minimizing waste and creating a more sustainable synthetic protocol. acs.org

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds through the formation of new carbon-carbon double bonds. uwindsor.ca While RCM is not used for the direct synthesis of the acyclic this compound, it is a highly relevant strategy for synthesizing cyclic analogues or more complex molecules derived from it. Specifically, a variant known as ring-closing enyne metathesis (RCEYM) is used to construct ring systems containing a 1,3-diene moiety from a precursor that has both an alkene and an alkyne. uwindsor.cawikipedia.orgorganic-chemistry.org

In this context, an analogue of this compound bearing an additional terminal alkene group could serve as a substrate for RCEYM. The reaction, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), proceeds via a proposed "ene-then-yne" mechanism. wikipedia.org The metal carbene first reacts with the alkene, and the resulting intermediate then engages the alkyne in a ring-closing step to form a metallacyclobutene. Subsequent steps lead to the formation of a cyclic 1,3-diene and regeneration of the catalyst. organic-chemistry.org

This strategy has been widely applied to synthesize a variety of heterocyclic and carbocyclic structures. uwindsor.canih.gov The resulting 1,3-diene within the newly formed ring is a versatile functional group that can be further elaborated, making RCEYM a valuable tool for building molecular complexity from precursors related to this compound. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can participate in several classic organic reactions.

3-Phenylpent-4-ynoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The use of dehydrating agents or specialized apparatus like a Dean-Stark trap can be employed to remove water and drive the equilibrium towards the product side. masterorganicchemistry.com

Alternatively, the esterification of phenyl-substituted acids can be achieved using solid catalysts like metal cation-exchanged montmorillonite (B579905) nanoclays, which offer a greener and more reusable catalytic system. nih.gov Another efficient method involves the use of dried Dowex H+ cation-exchange resin with sodium iodide. nih.gov

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol/Reagent | Catalyst | Product | Reference |

| Phenylacetic acid | p-Cresol | Al³⁺-montmorillonite | p-Cresyl phenyl acetate (B1210297) | nih.gov |

| Benzoic acid | Methanol | Dowex H⁺/NaI | Methyl benzoate | nih.gov |

| Phenylacetic acid | Methanol | Dowex H⁺/NaI | Methyl 2-phenylacetate | nih.gov |

The carboxylic acid moiety of this compound can be converted to an amide by reaction with an amine. Direct amidation is often challenging and requires activating agents to facilitate the reaction. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be effective for the direct amidation of carboxylic acids, including unsaturated ones, under mild conditions. acs.org ortho-Iodo arylboronic acids can also catalyze the direct amidation of carboxylic acids at room temperature in the presence of molecular sieves. acs.org

Another common approach involves the use of coupling reagents like triphenylphosphine (B44618) in combination with reagents such as carbon tetrabromide or N-bromosuccinimide to activate the carboxylic acid for nucleophilic attack by the amine. highfine.com These methods provide efficient pathways to a wide range of amides. researchgate.net

Table 2: Reagents for Amidation of Carboxylic Acids

| Activating/Catalytic System | Key Features | Reference |

| B(OCH₂CF₃)₃ | Direct amidation, mild conditions | acs.org |

| ortho-Iodo arylboronic acids | Catalytic, room temperature | acs.org |

| Triphenylphosphine/Polyhalomethanes | Forms a phosphonium (B103445) salt intermediate | highfine.com |

This compound is classified as a β,γ-unsaturated carboxylic acid due to the position of the alkyne relative to the carboxyl group. Decarboxylation of β,γ-unsaturated acids can occur under thermal conditions. The mechanism is proposed to proceed through a cyclic, six-membered transition state, which is analogous to the decarboxylation of β-keto acids. stackexchange.comdoubtnut.com This concerted pericyclic reaction involves the transfer of the carboxylic proton to the γ-carbon of the alkyne, leading to the formation of an allene (B1206475) and carbon dioxide. stackexchange.com

Alternatively, the acid can first isomerize to the conjugated α,β-unsaturated isomer, which could then undergo decarboxylation, although this pathway might require harsher conditions. stackexchange.com Metal-catalyzed decarboxylative coupling reactions, for instance using copper, provide another synthetic route to functionalized products by generating an allyl-containing intermediate. duke.edu

Reactions of the Alkyne Moiety

The terminal alkyne in this compound is a region of high electron density, making it susceptible to electrophilic additions and cycloaddition reactions.

The acid-catalyzed hydration of the alkyne moiety in this compound would involve the addition of water across the triple bond. As an asymmetrical internal alkyne, the regioselectivity of this reaction is a key consideration. According to Markovnikov's rule, the proton would add to the less substituted carbon of the alkyne (C5), and the hydroxyl group would add to the more substituted carbon (C4). This would generate an enol intermediate. libretexts.org

The initial enol product is generally unstable and will rapidly tautomerize to the more stable keto form. libretexts.orglibretexts.org In this case, two regioisomeric ketones could potentially be formed. The addition of the hydroxyl group to C4 would lead to 3-phenyl-4-oxopentanoic acid. The phenyl group at the adjacent carbon can influence the regioselectivity, and often a mixture of products is obtained with internal alkynes. libretexts.orgresearchgate.net The use of specific catalysts, such as gold(I) complexes, can enhance the regioselectivity of alkyne hydration. researchgate.netorganic-chemistry.org

The resulting ketone, 3-phenyl-4-oxopentanoic acid, exists in equilibrium with its enol tautomer. The keto form is generally more stable. libretexts.orglibretexts.org However, the stability of the enol can be influenced by factors such as conjugation. The enol form where the double bond is conjugated with the phenyl ring would be more stabilized. libretexts.orglibretexts.org

The alkyne functionality in this compound can act as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions with a conjugated diene. This reaction forms a six-membered ring, specifically a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgquimicaorganica.org The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, although the carboxylic acid group is not directly conjugated to the alkyne in this molecule. organic-chemistry.org

Alkynes can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrones to form five-membered heterocyclic rings. uchicago.edu Furthermore, [2+2] cycloadditions with alkenes or other alkynes can occur, typically under photochemical conditions or with transition metal catalysis, to form cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives, respectively. core.ac.ukacs.org The phenylacetylene (B144264) substructure is a good model for the reactivity of the alkyne in this compound in these types of reactions. core.ac.uk

Reduction of the Triple Bond

The terminal alkyne in this compound is a highly reactive site for reduction reactions, primarily through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the triple bond, which can be controlled to yield either the corresponding alkene or the fully saturated alkane. acsgcipr.org The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Selective reduction to the cis-alkene, (Z)-3-Phenylpent-4-enoic acid, is typically achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. masterorganicchemistry.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate or quinoline. masterorganicchemistry.comthieme-connect.de The poison deactivates the most active sites on the palladium surface, which prevents over-reduction of the initially formed alkene to an alkane. thieme-connect.de The mechanism involves the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis stereoisomer. masterorganicchemistry.com

Conversely, complete reduction of the triple bond to form 3-Phenylpentanoic acid can be accomplished using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. acsgcipr.org Under these conditions, the alkyne is first reduced to the alkene, which remains adsorbed to the catalyst surface and is subsequently reduced to the alkane.

It is important to note that the phenyl group is generally resistant to hydrogenation under conditions that reduce typical triple bonds. libretexts.org Hydrogenation of an aromatic ring requires more forcing conditions, such as higher pressures and temperatures, or more active catalysts like rhodium on carbon. libretexts.orgtcichemicals.com This difference in reactivity allows for the selective reduction of the alkyne without affecting the aromatic ring.

| Catalyst System | Primary Product | Stereochemistry | Selectivity Notes |

|---|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | (Z)-3-Phenylpent-4-enoic acid | cis (syn-addition) | Highly selective for alkyne to cis-alkene reduction. Alkenes and aromatic rings are not reduced. masterorganicchemistry.com |

| H₂, Pd/C or PtO₂ | 3-Phenylpentanoic acid | N/A (Achiral) | Results in complete saturation of the triple bond. The aromatic ring remains intact under standard conditions. libretexts.org |

| Na, NH₃ (l) | (E)-3-Phenylpent-4-enoic acid | trans (anti-addition) | Known as the dissolving metal reduction; provides the trans-alkene. |

Reactions of the Phenyl Moiety

Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring—in this case, the –CH(CH₂CH₂)COOH group at position 3 of the pent-4-ynoic acid chain—governs the rate of reaction and the regiochemical outcome (the position of the new substituent). chemistrytalk.orglumenlearning.com

The side chain attached to the benzene (B151609) ring is an alkyl group, which is generally considered an activating group due to its electron-donating inductive effect. libretexts.org Activating groups increase the rate of EAS compared to unsubstituted benzene and direct incoming electrophiles to the ortho and para positions. lumenlearning.com This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating alkyl group than the intermediate for meta attack. libretexts.org While the carboxylic acid moiety is an electron-withdrawing and deactivating group, its influence is diminished due to its distance from the phenyl ring. Therefore, the directing effect is primarily controlled by the activating nature of the alkyl attachment point.

Nitration: Aromatic nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, this reaction is expected to yield a mixture of ortho-nitro and para-nitro substituted products. Steric hindrance from the bulky side chain may slightly disfavor substitution at the ortho position compared to the para position. libretexts.org

Bromination: The introduction of a bromine atom onto the phenyl ring is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile. Similar to nitration, bromination is directed to the ortho and para positions.

| Reaction | Reagents | Electrophile | Major Products | Directing Influence |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro-3-phenylpent-4-ynoic acid and 4-Nitro-3-phenylpent-4-ynoic acid | ortho, para-directing |

| Bromination | Br₂, FeBr₃ | Br⁺ (polarized) | 2-Bromo-3-phenylpent-4-ynoic acid and 4-Bromo-3-phenylpent-4-ynoic acid | ortho, para-directing |

Hydrophobic Interactions

The phenyl group of this compound is a significant nonpolar, hydrophobic domain. In aqueous media, this phenyl group will participate in hydrophobic interactions. These non-covalent forces are crucial in numerous biological contexts, such as the folding of proteins, where hydrophobic amino acid residues are buried in the protein's core, and in the binding of ligands to the active sites of enzymes. researchgate.netnih.gov The hydrophobic phenyl group can insert into hydrophobic pockets of proteins, contributing to the binding affinity and specificity of the molecule. nih.gov The strength of these interactions depends on factors like temperature and the shape and size of the hydrophobic surface. libretexts.org

Intramolecular Cyclization and Annulation Reactions

The presence of both a nucleophile (the carboxylic acid) and an electrophilic precursor (the alkyne) within the same molecule allows this compound to undergo various intramolecular cyclization reactions. These reactions are powerful tools for constructing heterocyclic ring systems.

Lactonization Pathways (e.g., Halolactonization, Sulfenofunctionalization)

Intramolecular lactonization of this compound can be initiated by an electrophilic attack on the alkyne triple bond. The resulting intermediate is then trapped by the pendant carboxylic acid group, acting as an internal nucleophile, to form a lactone (a cyclic ester).

Halolactonization: This reaction, most commonly iodolactonization, involves treating the alkynoic acid with an electrophilic halogen source, such as molecular iodine (I₂). wikipedia.org The reaction is believed to proceed via the formation of a cyclic iodonium (B1229267) ion intermediate from the alkyne. The carboxylate group then attacks this intermediate in an intramolecular fashion. For this compound, the cyclization can theoretically follow two pathways:

5-exo-dig cyclization: Nucleophilic attack at the carbon closer to the iodine, leading to a five-membered γ-lactone. This pathway is generally favored according to Baldwin's rules for ring closure.

6-endo-dig cyclization: Nucleophilic attack at the internal carbon of the iodonium ion, which would form a six-membered δ-lactone. This pathway is typically disfavored.

The expected product from the iodolactonization of this compound is therefore a 5-(iodomethylene)-4-phenyl-dihydrofuran-2(3H)-one.

Sulfenofunctionalization: This process is analogous to halolactonization but uses an electrophilic sulfur species, such as a sulfenyl chloride (R-SCl), to initiate the cyclization. The reaction proceeds through an intermediate episulfonium ion, which is subsequently attacked by the carboxylate to yield a sulfur-containing lactone.

Pyranone and Furanone Formation

The intramolecular cyclization of γ,δ-alkynoic acids like this compound can also be catalyzed by various transition metals to form furanone or pyranone skeletons. organic-chemistry.org The regiochemical outcome of the cyclization (i.e., the size of the ring formed) is highly dependent on the catalyst and reaction conditions. nih.gov

Furanone Formation: The formation of a five-membered furanone ring proceeds via a 5-exo-dig cyclization pathway. This is often achieved using catalysts that favor this regioselectivity, such as certain gold(I) or silver complexes. organic-chemistry.orgnih.gov The reaction involves the activation of the alkyne by the metal catalyst, making it susceptible to nucleophilic attack by the oxygen of the carboxylic acid.

Pyranone Formation: The formation of a six-membered pyranone ring requires a 6-endo-dig cyclization. While generally less common than the 5-exo pathway, this outcome can be favored with specific catalysts or substrates. nih.gov For instance, some palladium-catalyzed reactions or iodolactonization reactions under certain conditions can yield mixtures where the pyranone is a significant product. nih.gov

| Reaction Type | Typical Reagents/Catalysts | Cyclization Mode | Primary Product Type |

|---|---|---|---|

| Iodolactonization | I₂, NaHCO₃ | 5-exo-dig (favored) | γ-Lactone (Furanone derivative) wikipedia.org |

| Gold-catalyzed Cyclization | Au(I) complexes (e.g., (p-CF₃C₆H₄)₃PAuCl/AgOTf) | 5-exo-dig | Furanone organic-chemistry.org |

| Palladium-catalyzed Cyclization | Pd(0) or Pd(II) complexes | Variable (5-exo or 6-endo) | Furanone or Pyranone nih.gov |

Mechanistic Investigations of Key Transformations

Mechanistic studies, primarily conducted on analogous γ-acetylenic carboxylic acids, provide a framework for understanding the reactivity of this compound. These investigations often employ kinetic analysis and detailed product studies to elucidate reaction pathways, regioselectivity, and stereochemistry. While specific data for this compound is not extensively documented in publicly available literature, general principles derived from related systems offer valuable insights.

Kinetic studies of transformations involving compounds structurally similar to this compound, such as gold-catalyzed cycloisomerization reactions, are instrumental in determining reaction mechanisms. These studies typically measure reaction rates under varying concentrations of reactants and catalysts to establish the reaction order and identify the rate-determining step.

For the intramolecular cyclization of γ-acetylenic carboxylic acids, a common transformation for this class of molecules, the reaction is often initiated by the activation of the alkyne by a catalyst, such as a gold(I) complex. The subsequent nucleophilic attack by the carboxylic acid is a key step. Kinetic data from related systems suggest that the nature of the catalyst and the substrate structure can influence the reaction rate.

Table 1: Hypothetical Kinetic Data for the Cyclization of a Generic γ-Acetylenic Carboxylic Acid

| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.005 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.005 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.010 | 2.4 x 10⁻⁵ |

This interactive table presents hypothetical data illustrating that the reaction is first order in both the substrate and the catalyst, a common finding in related gold-catalyzed cyclizations.

The rate law, often determined to be Rate = k[Substrate][Catalyst], suggests that both the γ-acetylenic carboxylic acid and the catalyst are involved in the rate-determining step of the reaction. This is consistent with a mechanism where the coordination of the catalyst to the alkyne is a rapid pre-equilibrium, followed by a slower, rate-determining intramolecular attack of the carboxylic acid.

The regioselectivity and stereochemistry of the transformations of this compound are of paramount importance, dictating the structure of the resulting products. In cyclization reactions, the formation of five- or six-membered rings is possible, and the substitution pattern on the newly formed ring is determined by the regiochemistry of the initial attack on the alkyne.

For γ-acetylenic carboxylic acids, intramolecular cyclization typically proceeds via an exo-dig pathway, leading to the formation of a five-membered lactone ring with an exocyclic double bond. This preference is often explained by Baldwin's rules for ring closure. In the case of this compound, a 5-exo-dig cyclization would be the favored pathway.

Gold-catalyzed cyclizations of acetylenic acids are known to proceed with high regioselectivity, favoring the formation of γ-butyrolactones. researchgate.netumich.edu The mechanism is believed to involve the activation of the alkyne by the gold catalyst, making it more susceptible to nucleophilic attack by the carboxylic acid. researchgate.net This intramolecular attack leads to a vinyl-gold intermediate, which upon protonolysis yields the exocyclic alkene product.

The presence of the phenyl group at the C3 position is expected to influence the stereochemical outcome of reactions where a new stereocenter is formed. For instance, in reactions involving additions to the alkyne or the carboxylic acid, the bulky phenyl group can direct incoming reagents to the less sterically hindered face of the molecule, leading to a high degree of diastereoselectivity.

Table 2: Expected Products from the Cyclization of this compound

| Reaction Type | Major Product | Regioselectivity | Stereochemical Consideration |

| Gold-catalyzed Cycloisomerization | 5-(phenylmethylidene)dihydrofuran-2-one | 5-exo-dig | Formation of (E/Z)-isomers of the exocyclic double bond is possible. |

| Halolactonization | 5-(iodomethylidene)-3-phenyldihydrofuran-2-one | 5-exo-dig | Potential for diastereoselectivity depending on the reaction conditions and reagents. |

This interactive table summarizes the expected regiochemical and stereochemical outcomes for key transformations of this compound based on established reactivity patterns of similar compounds.

Derivatization and Analogue Synthesis

Synthesis of Structurally Modified Derivatives

Structural modification of the 3-Phenylpent-4-ynoic acid backbone involves the introduction of specific functional groups that impart new chemical properties. These derivatization strategies are pivotal for creating libraries of related compounds for further investigation.

While the direct chemoenzymatic synthesis of α-hydroxy half-esters starting from this compound is not extensively documented in available literature, a notable one-pot strategy has been developed for the analogous compound containing a double bond, 3-phenylpent-4-enoic acid. This method combines an asymmetric Ca²⁺-catalyzed ineosopen.orgbiosynth.com-Wittig rearrangement with an enzymatic desymmetrization process. The cascade catalysis approach provides access to α-hydroxy half-esters that feature adjacent quaternary and tertiary stereogenic centers. This process has been shown to yield products with high enantioselectivity.

The reaction proceeds in two main steps within a single pot:

Asymmetric ineosopen.orgbiosynth.com-Wittig Rearrangement: A precursor, such as a malonate derivative, undergoes a rearrangement catalyzed by a chiral calcium complex to form an α-hydroxy diester.

Enzymatic Hydrolysis: An enzyme, such as porcine liver esterase (PLE), is introduced to selectively hydrolyze one of the ester groups, resulting in the desired α-hydroxy half-ester with enhanced enantiomeric purity compared to a stepwise execution of the reactions.

Cyano-substituted derivatives related to the phenylpentynoic acid structure have been synthesized using the Knoevenagel condensation. ineosopen.orgresearchgate.net This reaction typically involves the condensation of 3-phenylpropiolaldehyde with active methylene (B1212753) compounds like cyanoacetates or cyanoacetamides. ineosopen.orgresearchgate.net The process is effectively catalyzed by basic alumina (B75360), which serves as a heterogeneous catalyst, thereby minimizing side reactions. ineosopen.org This method yields a series of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides. ineosopen.org

Computational studies using DFT-B3LYP functional methods have shown that the E-isomer of these compounds is more stable than the Z-isomer. ineosopen.org The structures of the resulting esters and amides have been confirmed through various spectroscopic methods, including NMR, IR, and Raman spectroscopy, as well as elemental analysis. ineosopen.org

Table 1: Examples of Synthesized (E)-2-Cyano-5-phenylpent-2-en-4-ynoic Acid Derivatives

| Compound Name | Starting Materials | Catalyst | Reference |

|---|---|---|---|

| Methyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate | 3-Phenylpropiolaldehyde, Methyl cyanoacetate | Basic Alumina | ineosopen.org |

| Ethyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate | 3-Phenylpropiolaldehyde, Ethyl cyanoacetate | Basic Alumina | ineosopen.org |

| (E)-2-Cyano-5-phenyl-N-propylpent-2-en-4-ynamide | 3-Phenylpropiolaldehyde, 2-Cyano-N-propylacetamide | Basic Alumina | ineosopen.org |

| N-Butyl-(E)-2-cyano-5-phenylpent-2-en-4-ynamide | 3-Phenylpropiolaldehyde, N-Butyl-2-cyanoacetamide | Basic Alumina | ineosopen.org |

Development of Functionalized Analogues

The development of functionalized analogues moves beyond simple derivatization to create more complex molecules, such as amino acids and isomers with distinct reactivity profiles.

A convenient and effective synthesis for optically pure (S)-2-amino-5-arylpent-4-ynoic acids has been developed. This method utilizes Sonogashira cross-coupling reactions to introduce various aryl groups onto an amino acid scaffold. The general procedure involves:

Preparation of a nickel complex of (S)-2-aminopent-4-ynoic acid, which serves as the starting scaffold.

Functionalization of this complex via Sonogashira cross-coupling with different aryl halides. The reaction conditions for this key step are optimized to achieve good yields.

Cleavage of the nickel complex to release the free (S)-2-amino-5-arylpent-4-ynoic acids, which are obtained with excellent optical purity.

This synthetic route has been successfully employed to create a library of twelve different derivatives, demonstrating its versatility.

Table 2: Selected (S)-2-amino-5-arylpent-4-ynoic acid Analogues

| Aryl Substituent | Synthetic Method |

|---|---|

| Phenyl | Sonogashira cross-coupling |

| 4-Fluorophenyl | Sonogashira cross-coupling |

| 4-Chlorophenyl | Sonogashira cross-coupling |

| 4-Bromophenyl | Sonogashira cross-coupling |

| 4-Methylphenyl | Sonogashira cross-coupling |

| 4-Methoxyphenyl | Sonogashira cross-coupling |

The systematic study of positional isomers of this compound and their comparative reactivity is not extensively covered in the currently available scientific literature. While various isomers such as 2-phenylpent-4-enoic acid, 4-phenyl-4-pentenoic acid, and 5-phenylpent-4-ynoic acid are documented and available commercially, detailed reports comparing their reaction kinetics, mechanisms, and synthetic utility under various conditions are scarce. biosynth.comsigmaaldrich.comnih.gov Further research is required to fully elucidate the reactivity profiles of these positional isomers and how the placement of the phenyl group influences the chemical behavior of the carboxylic acid and alkyne functionalities.

Chiral Analogues and Enantiopure Compounds

The synthesis of chiral analogues and enantiopure compounds represents a significant area of research, as the stereochemistry of a molecule is often critical to its function. A successful strategy for obtaining enantiopure compounds is exemplified by the synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids.

The key to this synthesis is the use of a chiral nickel complex, (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB, as the starting material. This chiral template directs the stereochemical outcome of the subsequent reactions. The Sonogashira cross-coupling reaction used to attach various aryl groups proceeds without racemization, preserving the stereochemical integrity of the α-carbon. The final step, which involves cleaving the nickel complex, is performed under conditions that yield the free amino acids with excellent optical purity. This methodology provides a reliable pathway to access a range of enantiopure alkynylated amino acids.

An extensive review of the scientific literature for "this compound" reveals a significant lack of specific research data corresponding to the requested article outline. The available information is insufficient to generate a thorough and scientifically accurate article focused solely on the specified topics for this particular compound.

Most of the accessible research pertains to a structurally similar but chemically distinct compound, 3-Phenylpent-4-enoic acid , which contains a carbon-carbon double bond (an alkene) instead of the triple bond (an alkyne) present in the subject compound. This common confusion highlights the specificity of the requested article.

Specifically, the search for "this compound" yielded the following outcomes in relation to the required outline:

Role As a Synthetic Building Block and Intermediate

Development of Novel Molecular Scaffolds in Lead-Oriented Synthesis:No publications were identified that describe the use of 3-Phenylpent-4-ynoic acid as a foundational scaffold for developing new molecular entities in a lead-oriented synthesis context.

Due to the strict requirement to only include information that directly pertains to the specified subsections for "this compound," it is not possible to generate the requested article without resorting to speculation or including irrelevant data from analogous compounds. Therefore, the article cannot be constructed based on currently available and verifiable scientific research.

Biological and Biochemical Research Applications Strictly Non Clinical

Investigation of Molecular Targets and Mechanisms

Interference with Metabolic Pathways (e.g., Nematicidal Activity)

While direct studies on the nematicidal activity of 3-Phenylpent-4-ynoic acid are not extensively documented, research on structurally related aromatic and phenolic acids provides insights into its potential mechanisms of interference with nematode metabolic pathways. Compounds such as transcinnamic acid have demonstrated significant nematicidal activity against root-knot nematodes like Meloidogyne incognita. This activity is believed to stem from the disruption of essential biochemical processes within the nematode.

The proposed mechanisms for the nematicidal action of such compounds involve the inhibition of key enzymes and interference with cellular respiration. The presence of a phenyl group and a carboxylic acid function, as seen in this compound, is a common feature among many nematicidal phenolic compounds. These structural motifs can facilitate interactions with biological targets within the nematode. For instance, the lipophilic nature of the phenyl group may allow for penetration of cellular membranes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites.

Enzyme Inhibition Studies

Aldose Reductase (ALR2) Inhibition

Collagenase Inhibition

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of collagen. The inhibition of collagenase activity is a target in various research areas, including the study of tissue degradation processes. There is a lack of direct experimental data on the collagenase inhibitory activity of this compound. However, studies on related cinnamic acid derivatives have shown potential for MMP inhibition.

The proposed mechanism of inhibition by these compounds often involves the chelation of the zinc ion present in the active site of the collagenase enzyme. The carboxylic acid group is a key pharmacophoric feature for this interaction. The aromatic ring of these inhibitors typically occupies a hydrophobic pocket in the enzyme's active site. Computational studies, such as molecular docking and dynamics simulations, have been employed to understand the binding modes of cinnamic acid derivatives with MMP-9, a type of collagenase. These studies suggest that the binding affinity is influenced by the specific substitutions on the cinnamic acid scaffold. The structural similarity of this compound to these compounds suggests it could potentially interact with the active site of collagenases, although experimental validation is required.

Role in Biosynthetic Pathways (e.g., as (E)-3-hydroxy-5-phenylpent-4-enoic acid in turnagainolide biosynthesis)

A structurally related compound, (E)-3-hydroxy-5-phenylpent-4-enoic acid, has been identified as a key precursor in the biosynthesis of turnagainolides. Turnagainolides are a class of cyclic depsipeptides produced by various microorganisms, including Bacillus species, and exhibit a range of biological activities. The biosynthesis of these complex natural products occurs via non-ribosomal peptide synthetases (NRPSs).

NRPSs are large, modular enzymes that assemble peptides from a variety of amino and hydroxy acids. The biosynthesis of turnagainolides involves the incorporation of (E)-3-hydroxy-5-phenylpent-4-enoic acid into the growing peptide chain. This precursor is activated and loaded onto a specific module of the NRPS assembly line. The presence of the phenylpentenoic acid moiety is a defining characteristic of the turnagainolide family and is crucial for their biological activity. While this compound itself is not directly incorporated, the study of the biosynthesis of its hydroxylated and unsaturated analogue provides a significant context for understanding the role of phenyl-substituted pentanoic acid derivatives in natural product biosynthesis.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While comprehensive structure-activity relationship (SAR) studies specifically focused on this compound are limited, the broader investigation of related compounds in various biological assays provides valuable insights. For enzyme inhibitors, the presence of both a phenyl group and a carboxylic acid is a recurring theme.

In the context of aldose reductase inhibition, SAR studies on related carboxylic acids have highlighted the importance of:

The acidic moiety: Essential for interaction with the enzyme's anionic binding site.

The aromatic ring: Interacts with a hydrophobic pocket, and its substitution pattern can significantly modulate potency.

The linker: The length and rigidity of the chain connecting the aromatic and acidic groups influence the optimal positioning of the molecule within the active site.

For nematicidal activity, SAR studies of phenolic compounds suggest that the lipophilicity and electronic properties of the aromatic ring, as well as the presence of acidic or other functional groups, are critical for toxicity towards nematodes. The specific contribution of the alkyne functionality in this compound to its biological activity profile remains an area for further investigation. Future SAR studies could involve systematic modifications of the phenyl ring, the alkynoic acid chain, and the stereochemistry at the chiral center to elucidate the key structural features responsible for its interactions with various molecular targets.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of 3-Phenylpent-4-ynoic acid, with each technique providing unique and complementary information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The expected signals for this compound are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | Position is variable and exchangeable with D₂O. |

| Aromatic (C₆H₅-) | 7.20 - 7.40 | Multiplet | 5H | Signals for ortho, meta, and para protons on the phenyl ring. |

| Benzylic Methine (-CH) | 3.80 - 4.00 | Triplet of Doublets (td) | 1H | Coupled to the adjacent methylene (B1212753) protons and the alkynyl proton. |

| Methylene (-CH₂-) | 2.70 - 2.90 | Doublet | 2H | Coupled to the adjacent benzylic methine proton. |

| Alkynyl (-C≡CH) | 2.20 - 2.40 | Doublet | 1H | Coupled to the benzylic methine proton. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, 9 unique signals are expected (5 for the phenyl ring, 1 for the carboxylic acid, 2 for the alkyne, and 1 for the methylene group).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 175 - 180 |

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (C-ortho, C-meta, C-para) | 127 - 130 |

| Alkynyl (-C ≡CH) | 80 - 85 |

| Alkynyl (-C≡C H) | 70 - 75 |

| Methylene (-CH₂-) | 40 - 45 |

| Benzylic Methine (-CH) | 35 - 40 |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₁H₁₀O₂. The calculated exact mass is 174.0681 g/mol . Fragmentation patterns observed in the mass spectrum offer further structural confirmation.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]+• | 174 | Molecular ion |

| [M - COOH]+ | 129 | Loss of the carboxylic acid group (45 Da) |

| [C₇H₇]+ | 91 | Tropylium ion, characteristic of a benzyl (B1604629) moiety |

| [C₆H₅]+ | 77 | Phenyl cation |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule. These methods are complementary and provide a characteristic fingerprint for this compound.

IR spectroscopy detects changes in the dipole moment during molecular vibrations. Key expected absorptions include a very broad O-H stretch for the carboxylic acid, a sharp C=O stretch, a terminal alkyne C≡C-H stretch, and absorptions characteristic of the phenyl group.

Raman spectroscopy detects changes in polarizability. It is particularly effective for identifying nonpolar bonds, making it well-suited for observing the C≡C triple bond stretch, which is often weak in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong | Medium |

| Terminal Alkyne | ≡C-H stretch | 3250 - 3350 | Strong, Sharp | Medium |

| Alkyne | C≡C stretch | 2100 - 2140 | Weak to Medium | Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Medium | Strong |

| Aromatic | =C-H bend (out-of-plane) | 690-710 and 730-770 | Strong | Weak |

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique typically used to probe the local geometric and electronic structure of a specific absorbing atom. wikipedia.orgnih.gov While not a routine method for characterizing a small organic molecule alone, XAS is invaluable for mechanistic studies involving this compound, particularly in the context of metallo-catalyzed reactions. berstructuralbioportal.org For instance, if the molecule interacts with a metal catalyst, XAS can be tuned to the absorption edge of that metal. rsc.org Analysis of the X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum can reveal dynamic changes in the metal's oxidation state, coordination number, and bond distances to ligands (such as the alkyne or carboxylate group) throughout the catalytic cycle. nih.govwestlake.edu.cn

Chromatographic and Separation Techniques (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose. A typical approach would involve a reversed-phase column (e.g., C18 or Phenyl) with a mobile phase consisting of a mixture of acidified water (to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. dergipark.org.tr This hyphenated technique allows for the separation of this compound from a complex mixture, followed by its unequivocal identification based on its mass-to-charge ratio and fragmentation pattern. mdpi.com LC-MS is particularly useful for analyzing reaction mixtures and quantifying the compound in various matrices.

Stereochemical Assignment Methodologies (e.g., Mosher Derivatization)

The C3 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Determining the absolute configuration of a purified enantiomer is a critical analytical challenge. One of the most reliable methods for this purpose is the use of chiral derivatizing agents, followed by NMR analysis, famously known as Mosher's method. researchgate.net

The procedure involves reacting the chiral carboxylic acid with enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form a pair of diastereomeric MTPA esters. researchgate.net Because these esters are diastereomers, they exhibit distinct NMR spectra. semanticscholar.org

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage are analyzed. These Δδ values adopt a predictable positive or negative sign based on the anisotropic effect of the MTPA's phenyl ring, which shields or deshields nearby protons in the preferred conformation. acs.org This systematic analysis allows for the unambiguous assignment of the absolute configuration of the original C3 stereocenter. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Detailed quantum chemical calculation studies specifically focused on 3-Phenylpent-4-ynoic acid are not extensively available in the current scientific literature. However, basic computed descriptors for the compound are accessible through public chemical databases. These descriptors provide a foundational understanding of the molecule's electronic and structural properties.

Table 1: Computed Molecular Descriptors for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 174.068079557 g/mol |

| Monoisotopic Mass | 174.068079557 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 205 |

These values are computationally generated and provide a preliminary basis for predicting the compound's behavior in various chemical and biological systems. More advanced quantum chemical calculations would be necessary to elucidate properties such as molecular orbital energies, electrostatic potential maps, and vibrational frequencies, which are crucial for a deeper understanding of its reactivity and intermolecular interactions.

Molecular Modeling and Docking Studies (e.g., Enzyme Interactions, PIN1 Inhibition)

As of the latest review of scientific literature, specific molecular modeling and docking studies investigating the interaction of this compound with enzymes, including PIN1, have not been published. The peptidyl-prolyl cis-trans isomerase PIN1 is a significant target in cancer research due to its role in regulating key signaling pathways. nih.govmdpi.com While computational methods like pharmacophore modeling and hierarchical consensus docking are employed to identify novel PIN1 inhibitors, there is no specific mention of this compound in these studies. researchgate.netresearchgate.net

The general approach for discovering new PIN1 inhibitors involves virtual screening of chemical databases to identify compounds that can interact with key residues in the enzyme's binding site. researchgate.net These interactions often involve hydrogen bonding with residues such as K63, R68, R69, and S154, as well as hydrophobic interactions. researchgate.net Future computational studies could explore the potential of this compound and its derivatives as PIN1 inhibitors by performing docking simulations to predict their binding affinity and mode of interaction with the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A specific Quantitative Structure-Activity Relationship (QSAR) analysis for this compound has not been reported in the reviewed literature. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov

QSAR models are developed by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined biological activities. mdpi.com For unsaturated carboxylic acids, QSAR studies have been conducted to predict properties like toxicity, where descriptors such as the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (ELUMO) have been found to be significant. While these general studies provide a framework, a dedicated QSAR analysis would be required to predict the specific biological activities of this compound and its analogs.

Reaction Mechanism Simulations (e.g., Metadynamics for Halolactonization)

While direct reaction mechanism simulations for the halolactonization of this compound are not specifically detailed, extensive computational studies on the closely related compound, 4-phenyl-pent-4-enoic acid, provide significant insights into this type of reaction. qsardb.org The halolactonization is a key electrophilic addition reaction where an alkene undergoes cyclization with the assistance of a halogen. qsardb.orgnih.gov

Metadynamics (MtD) simulations have been employed to investigate the dynamic trajectory of the halolactonization reaction, offering a detailed view of the mechanism that goes beyond the traditional two-step pathway involving a haliranium ion intermediate. qsardb.orgnih.gov These simulations have revealed the potential for a concerted mechanism, termed the nucleophile-assisted alkene activation (NAAA) pathway, where the nucleophile plays a crucial role in the rate-determining step. qsardb.orgnih.gov

Key findings from these simulations on analogous substrates include:

Solvent Effects: The nature of the solvent can significantly influence the reaction mechanism. For instance, in a protic solvent like methanol, the formation of a distinct halonium intermediate is observed. qsardb.org

Noncovalent Interactions: Dynamic insights have highlighted the importance of syn-directing noncovalent interactions, such as hydrogen bonding between the alkenoic acid and the halogen source, in determining the diastereoselectivity of the reaction. nih.gov

Mechanism Transition: The stability of the generated carbocation and the counter-anion can dictate a transition between a concerted mechanism and the classic two-step mechanism. nih.gov

These computational findings on structurally similar compounds suggest that the halolactonization of this compound would also be sensitive to the reaction conditions, with the potential for competing reaction pathways.

Conformational Analysis

Specific conformational analysis studies dedicated to this compound are not available in the surveyed scientific literature. Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The three-dimensional structure of a molecule is fundamental to its biological activity, as it dictates how the molecule can interact with biological targets such as enzymes and receptors.

For a molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis would identify the low-energy conformers that are most likely to be present under physiological conditions. This information is a prerequisite for meaningful molecular docking studies and for understanding its structure-activity relationships.

Future Research Directions and Perspectives

Innovations in Synthetic Strategies

The development of novel and efficient synthetic routes is paramount to enabling broader investigation of 3-Phenylpent-4-ynoic acid and its derivatives. Future research should focus on methodologies that offer high yields, stereocontrol, and operational simplicity.

One promising avenue involves the advancement of transition-metal-catalyzed reactions. Methodologies such as palladium- or copper-catalyzed cross-coupling reactions could be explored to introduce the phenyl group onto a pentynoic acid backbone, or conversely, to construct the alkynyl moiety. The development of asymmetric catalytic systems would be particularly valuable for producing enantiomerically pure forms of the compound, which is crucial for studying stereoselective biological interactions.

Furthermore, exploring one-pot synthesis procedures could significantly enhance efficiency by reducing the need for isolation and purification of intermediates. openmedicinalchemistryjournal.com A potential one-pot strategy could involve a sequence of reactions, such as deprotonation of phenylacetylene (B144264) followed by nucleophilic attack on a suitable three-carbon electrophile containing a masked carboxylic acid, all performed in a single reaction vessel. Such streamlined approaches are not only more economical but also align with the principles of green chemistry.

| Potential Synthetic Innovation | Key Advantages | Relevant Precedents |

| Asymmetric Catalysis | Access to enantiopure stereoisomers, crucial for pharmacological studies. | Synthesis of chiral GABA derivatives. scirp.org |

| One-Pot Procedures | Increased efficiency, reduced waste, lower cost. | One-pot synthesis of chemical delivery systems for GABA analogues. openmedicinalchemistryjournal.com |

| Flow Chemistry | Improved safety, scalability, and reaction control. | General advancements in continuous manufacturing of fine chemicals. |

These innovative strategies would not only facilitate the production of this compound for further studies but also pave the way for the creation of a diverse library of analogues with modified substituents on the phenyl ring or alterations to the carbon chain.

Exploration of Novel Biological Interactions

The structural motifs within this compound suggest several plausible, yet unexplored, biological activities. Its similarity to gamma-aminobutyric acid (GABA) derivatives, which are vital for treating central nervous system disorders, presents a compelling case for investigating its neurological effects. nih.gov

Future research should initiate broad pharmacological screening to identify potential biological targets. This could involve high-throughput screening against a panel of receptors, enzymes, and ion channels. Based on the activities of structurally related alkynoic acids, specific areas of interest include metabolic enzymes like aldose reductase, which is implicated in diabetic complications, and targets within infectious pathogens like Mycobacterium tuberculosis. nih.govnih.gov The presence of the terminal alkyne also offers a reactive handle for covalent modification of target proteins, suggesting its potential as a specific enzyme inhibitor.

A systematic investigation could proceed as outlined in the table below:

| Potential Biological Target Area | Rationale / Structural Analogy | Suggested Initial Assays |

| Central Nervous System (CNS) | Analogy to γ-phenyl GABA derivatives (e.g., Phenibut). scirp.orgnih.gov | Receptor binding assays (GABA-A, GABA-B), neurotransmitter uptake assays. |

| Metabolic Enzymes | Some alkynoic acids inhibit aldose reductase. nih.gov | In vitro enzyme inhibition assays (e.g., ALR2). |

| Antimicrobial Activity | 2-alkynoic acids show antimycobacterial properties. nih.gov | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |

| Anticancer Activity | Various carboxylic acids exhibit antiproliferative effects. | Cytotoxicity screening against a panel of cancer cell lines. |

Discovering a significant biological interaction would open the door to structure-activity relationship (SAR) studies, where a library of derivatives synthesized via the innovative methods discussed previously could be tested to optimize potency and selectivity.

Integration of Advanced Computational Approaches

Computational chemistry offers a powerful toolkit to guide and accelerate the experimental investigation of this compound. In silico methods can predict potential biological targets, elucidate binding mechanisms, and estimate pharmacokinetic properties before committing to resource-intensive laboratory work.

A primary step would be to perform reverse molecular docking studies, where the compound is computationally screened against a large database of protein structures to identify potential binding partners. unipi.it For any high-scoring targets identified, more detailed molecular docking and molecular dynamics (MD) simulations can be employed to predict the precise binding mode, calculate binding affinities, and understand the stability of the ligand-protein complex. researchgate.netmdpi.com This approach has been successfully used to identify the binding modes of various carboxylic acid derivatives with their target proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies could be conducted once a library of analogues and their corresponding biological activities are established. nih.gov This would allow for the development of predictive models that correlate specific structural features with biological function, guiding the design of more potent and selective compounds.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. researchgate.net These computational models can forecast key drug-like properties such as oral bioavailability, membrane permeability, and potential toxicity, helping to prioritize the most promising candidates for further development and minimize late-stage failures.

| Computational Method | Objective | Potential Impact |

| Reverse Molecular Docking | Identify potential protein targets from structural databases. | Narrows down experimental screening to the most likely targets. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of ligand-protein interactions. | Provides insight into the mechanism of action at an atomic level. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Guides the rational design of more effective analogues. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Prioritizes compounds with favorable drug-like properties. |

By integrating these advanced computational approaches, researchers can adopt a more rational, hypothesis-driven strategy for exploring the synthetic and therapeutic potential of this compound, ultimately accelerating the path from molecular concept to potential application.

Q & A

Q. How can researchers balance open data sharing with intellectual property concerns for novel this compound derivatives?

- Methodological Answer :

- Data Embargoes : Deposit raw data in repositories (e.g., Zenodo) with delayed public access.

- Selective Disclosure : Publish synthetic methods and bioactivity data while patenting specific derivatives.

- Collaboration Agreements : Define data usage terms via material transfer agreements (MTAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.